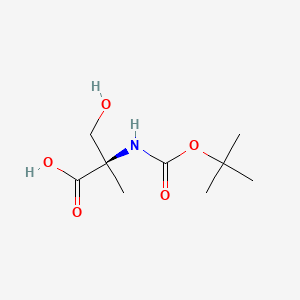
2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinoline is a colorless hygroscopic liquid with a strong odor . It is mainly used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. It is also used as a solvent for resins and terpenes .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters. The aromatic ring could undergo electrophilic aromatic substitution reactions .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Isopropoxyphenylboronic acid: is commonly used in organic synthesis, particularly in Suzuki coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Sensor Development
Boronic acid derivatives are known for their ability to act as sensors . They can detect and measure substances like glucose or hydrogen peroxide due to their affinity for diols and reactive oxygen species. This makes them valuable in developing medical diagnostics and environmental monitoring tools.
Wirkmechanismus
Target of Action
It is structurally similar to propoxur , a carbamate non-systemic insecticide . Carbamate insecticides like Propoxur primarily target the enzyme acetylcholinesterase , which is essential for nerve function in insects, and its inhibition leads to the accumulation of acetylcholine, causing rapid knock-down of the insect .
Mode of Action
The compound’s mode of action is likely to be similar to that of Propoxur, given their structural similarity. Propoxur acts as a cholinesterase inhibitor . It irreversibly inactivates the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This accumulation results in continuous nerve impulses, leading to the paralysis and eventual death of the insect .
Biochemical Pathways
Based on its similarity to propoxur, it can be inferred that it affects the cholinergic pathway . The inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, disrupting the normal functioning of the nervous system .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which this compound may potentially form, are only marginally stable in water . This could impact the compound’s bioavailability.
Result of Action
Based on its structural similarity to propoxur, it can be inferred that the compound’s action would result in the disruption of the nervous system of insects, leading to their paralysis and eventual death .
Action Environment
It’s worth noting that boronic acids and their esters, which this compound may potentially form, rapidly break down in alkaline solution . This suggests that the pH of the environment could significantly influence the compound’s action and stability .
Eigenschaften
IUPAC Name |
8-methyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)24-18-10-5-4-8-15(18)17-11-16(20(22)23)14-9-6-7-13(3)19(14)21-17/h4-12H,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAILAWFRZPFHAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)




![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)







